Structural Differentiation: Benzothiophen-3-yl vs. Benzothiophen-2-yl Cap Group Orientation
This compound employs a benzothiophen-3-yl attachment (attachment at the C3 position of the benzothiophene ring), which directs the heterocyclic sulfur atom away from the linker region. In contrast, the commercially available positional isomer N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide (CAS 2034359-18-5) uses a benzothiophen-2-yl attachment that places the sulfur atom in closer proximity to the linker. The patent literature on benzothiophene amide HDAC inhibitors (US 7,834,034) demonstrates that cap group orientation influences HDAC isoform selectivity and cellular antiproliferative activity, although specific quantitative IC50 data for this compound are not publicly available [1].
| Evidence Dimension | Benzothiophene cap group attachment position |
|---|---|
| Target Compound Data | Benzothiophen-3-yl attachment (C3 position); hydroxyethyl linker (2-carbon chain with β-hydroxyl) |
| Comparator Or Baseline | N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide (CAS 2034359-18-5): benzothiophen-2-yl attachment; hydroxypropyl linker (3-carbon chain with β-hydroxyl) |
| Quantified Difference | Positional isomer differing in both cap group attachment (C3 vs. C2) and linker length (ethyl vs. propyl); no direct comparative biological data available |
| Conditions | Structural comparison; no head-to-head biological assay data publicly available |
Why This Matters
Cap group orientation and linker geometry are critical determinants of HDAC binding pocket complementarity; substituting a C2-attached analog for a C3-attached compound introduces uncharacterized selectivity and potency risk in HDAC research applications.
- [1] Mampreian DM, et al. Benzothiophene derivatives. US Patent 7,834,034 B2. 2010. (Formula I cap group orientation SAR). View Source
